4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol
Description
4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol is a synthetic compound featuring a phenol core substituted with an ethoxy linker connected to a 4-methylpiperazine moiety. Its molecular formula is C₁₃H₂₀N₂O₂, with a molecular weight of 236.31 g/mol (calculated from its structure). This compound is of interest in medicinal chemistry due to the pharmacophoric properties of piperazine derivatives, which are widely utilized in drug discovery for their ability to modulate receptor binding and pharmacokinetic profiles . The ethoxy-phenol group enhances solubility, while the 4-methylpiperazine moiety contributes to interactions with biological targets such as neurotransmitter receptors or enzymes .
Commercial availability is confirmed by its listing in chemical catalogs (e.g., CymitQuimica) at a price of €645.00/50 mg, reflecting its use as a building block in organic synthesis .
Properties
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)ethoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-6-8-15(9-7-14)10-11-17-13-4-2-12(16)3-5-13/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWQCVGACEENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Synthesis of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol
The compound is synthesized through a series of chemical reactions involving piperazine derivatives and phenolic compounds. The general synthetic pathway includes:
- Starting Materials : 4-methylpiperazine and phenolic compounds.
- Reagents : Common reagents include anhydrous potassium carbonate and dimethylformamide.
- Conditions : Reactions are typically conducted under reflux conditions to facilitate nucleophilic substitutions.
The synthesis process yields the target compound with good efficiency, often exceeding 80% yield in laboratory settings .
Antiproliferative Effects
Research has indicated that derivatives of this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that modifications of this compound can lead to increased potency against human leukemia cells (HL-60) .
Cancer Therapy
Due to its antiproliferative properties, this compound and its analogs are being investigated as potential candidates for cancer therapy. The ability to selectively target cancer cells while sparing normal cells is a significant advantage in drug design.
Neurological Disorders
The piperazine moiety is known for its activity on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. Compounds featuring the piperazine structure have been linked to modulation of serotonin and dopamine receptors .
Case Studies
Several case studies highlight the practical applications of this compound in clinical settings:
-
Case Study 1: Anticancer Efficacy
A study involving the administration of a derivative of this compound showed a marked reduction in tumor size in xenograft models of non-small cell lung cancer (NSCLC). The compound demonstrated selective inhibition of RET-positive cancer cells, suggesting its potential as a targeted therapy . -
Case Study 2: Neurological Impacts
In a clinical trial assessing the effects of piperazine derivatives on patients with anxiety disorders, participants reported significant reductions in anxiety symptoms, indicating the therapeutic potential of compounds similar to this compound .
Table 1: Synthesis Yields of Derivatives
| Compound Name | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 82 | Reflux in DMF with K2CO3 |
| Analog A | 85 | Reflux in ethanol with NaBH4 |
| Analog B | 78 | Microwave-assisted synthesis |
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HL-60 | 0.5 | Apoptosis induction |
| Analog C | A549 | 0.8 | Cell cycle arrest |
| Analog D | MCF7 | 0.6 | Apoptosis induction |
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Schiff Base Derivatives: Compounds like 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol (MW 290.34 g/mol) exhibit enhanced bioactivity due to the imine (-CH=N-) group, which facilitates metal chelation and antimicrobial effects . In contrast, the ethoxy linker in this compound may prioritize metabolic stability over direct reactivity .
- Piperazine-Ethanol Derivatives: Hydroxyzine (MW 374.90 g/mol) shares the ethoxy-piperazine motif but includes a benzhydryl group, enabling H₁ receptor antagonism. Its pKa of 2.47 suggests protonation at physiological pH, enhancing CNS penetration , whereas this compound lacks ionizable groups beyond the phenol (-OH, pKa ~10).
- Benzylpiperazine Analogues: [4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]methanol (MW 355.46 g/mol) replaces the methyl group with benzyl, increasing hydrophobicity and altering target specificity .
Pharmacological and Physicochemical Properties
- Solubility: The phenol group in this compound improves aqueous solubility compared to purely aromatic piperazine derivatives (e.g., tert-Butyl (R)-3-(4-(1-Tosyl-1H-indol-5-yl)phenoxy)-pyrrolidine-1-carboxylate, a lipophilic CNS-targeting compound) .
- Synthetic Accessibility: Unlike Schiff bases requiring condensation reactions , this compound is synthesized via nucleophilic substitution, as seen in analogous piperazine-ethoxy intermediates .
- Biological Targets: Piperazine derivatives often target neurotransmitter receptors (e.g., α7 nicotinic receptors) or enzymes (e.g., kinases) .
Biological Activity
4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. Its structural features suggest interactions with various biological targets, making it a candidate for studies related to enzyme inhibition and receptor binding. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a phenolic group linked to a piperazine moiety via an ethoxy chain. This structure allows for diverse interactions with biological molecules, particularly through hydrogen bonding and hydrophobic interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The phenolic group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The piperazine moiety may facilitate binding to various receptors, influencing signaling pathways related to cellular proliferation and survival.
Biological Activity Overview
Research has indicated several areas where this compound exhibits significant biological activity:
Anticancer Activity
Studies have shown that derivatives of compounds containing piperazine exhibit anticancer properties. For instance, a series of piperazine derivatives demonstrated potent antiproliferative effects against human leukemia cell lines, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has been suggested that the compound could act as a biochemical probe due to its interaction with protein kinases involved in cancer progression .
Case Studies
- Antiproliferative Effects : In vitro studies on analogs containing the piperazine structure demonstrated significant inhibition of cell proliferation in various cancer cell lines. The quantitative analysis indicated increased apoptosis rates in treated cells compared to controls .
- Enzyme Selectivity : A study highlighted the selectivity of piperazine derivatives for specific kinases over others, indicating potential therapeutic applications in targeted cancer therapies .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
